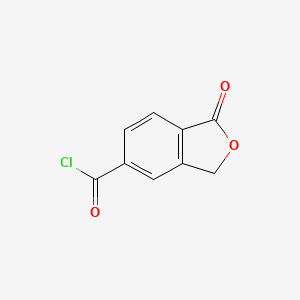

5-Chlorocarbonylphthalide

Cat. No. B1609711

Key on ui cas rn:

227954-90-7

M. Wt: 196.58 g/mol

InChI Key: SSQVKKGZFIVXEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07166729B2

Procedure details

In a hydrogenator, 23 l of N,N-dimethylacetamide, 1.65 Kg (8.39 moles) of 5-chlorocarbonylphthalide (prepared for example as described in J. Chem. Soc., 1931, 867–871) and 200 g of 5% Pd/BaSO4 are charged Hydrogen is then charged at 3 bar thereinto and the mixture is heated at 60±3° C. for a total of 48 hours. The mixture is cooled and, after removal of the catalyst by filtration, the filtrate is concentrated under vacuum at 75° C. up to a solid residue. The product is dispersed with 8 l of deionized water and, at 5÷10° C. under stirring, the pH of the mixture is adjusted to 7.0÷7.5 by addition of 2.3 l of 10% ammonium hydroxide solution After a 30-minute stirring, the product is filtered, washed with deionized water and dried under vacuum at 50° C. to give 885 g (65%) of desired product having m.p.=163÷165° C. (in J. Chem Soc. 1925, page 2290 a m.p.=159÷160° C. is given).

Name

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3].[H][H]>[Pd].[O-]S([O-])(=O)=O.[Ba+2].CN(C)C(=O)C>[CH:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.65 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)C=1C=C2COC(=O)C2=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd].[O-]S(=O)(=O)[O-].[Ba+2]

|

Step Four

|

Name

|

|

|

Quantity

|

23 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C(C)=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 (± 3) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then charged at 3 bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after removal of the catalyst

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated under vacuum at 75° C. up to a solid residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The product is dispersed with 8 l of deionized water and, at 5÷10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the pH of the mixture is adjusted to 7.0÷7.5 by addition of 2.3 l of 10% ammonium hydroxide solution After a 30-minute

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 50° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1C=C2COC(=O)C2=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 885 g | |

| YIELD: PERCENTYIELD | 65% | |

| YIELD: CALCULATEDPERCENTYIELD | 65.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |